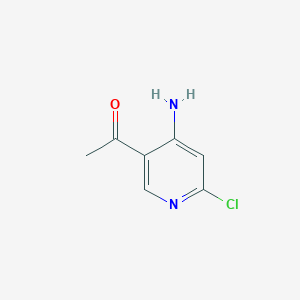

1-(4-Amino-6-chloropyridin-3-YL)ethanone

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, primarily due to their presence in a wide array of biologically active compounds and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to the molecules in which it is found.

In academic research, pyridine derivatives are extensively studied for several key reasons:

Pharmaceutical Applications: The pyridine nucleus is a common feature in many approved drugs. Functionalized pyridines, including aminopyridines and chloropyridines, are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets. mdpi.com Research into new pyridine derivatives is often driven by the search for novel therapeutic agents with potential applications in treating a range of conditions, from neurological disorders to cancer. nih.govnih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing chemists to systematically modify its structure and properties. This versatility makes pyridine derivatives valuable intermediates, or building blocks, for the synthesis of more complex molecules. evonik.com The presence of substituents like amino and chloro groups offers multiple reaction sites for further chemical transformations.

Agrochemical Development: Substituted pyridines are also crucial in the agrochemical industry. For instance, compounds containing a 6-chloropyridin-3-yl moiety have been incorporated into agrochemical preparations for pest control. google.com

Academic Rationale for Investigating 1-(4-Amino-6-chloropyridin-3-YL)ethanone

While extensive scholarly articles detailing the specific investigation of this compound are not widely available in the public domain, the academic rationale for its study can be inferred from research on structurally similar compounds. The interest in this molecule likely stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules.

The combination of a nucleophilic amino group, an electrophilic ketone, and a pyridine ring susceptible to further substitution (particularly with the activating/directing effects of the existing groups) makes it a valuable synthon. Researchers would be interested in this compound as a starting material to construct larger, more elaborate molecular frameworks. The 4-amino-6-chloropyridine core is a recognized pharmacophore, and the addition of the ethanone (B97240) group at the 3-position provides a handle for a variety of chemical reactions, such as condensations, reductions, and alpha-functionalizations.

Overview of Research Objectives and Scholarly Scope for this compound

The primary research objective concerning a compound like this compound would be its utilization in synthetic organic chemistry. The scholarly scope would likely encompass:

Development of Novel Synthetic Methodologies: Research could focus on developing efficient and high-yielding synthetic routes to this compound itself, as accessible starting materials are crucial for broader research applications.

Exploration of its Reactivity: A systematic study of the compound's reactivity at its various functional groups would be a key research area. This would involve exploring how the amino, chloro, and ethanone groups can be selectively modified to build molecular diversity.

Synthesis of Compound Libraries: The compound could serve as a scaffold for the creation of libraries of related molecules. By reacting the ethanone or amino group with different reagents, a large number of derivatives can be synthesized. These libraries are then often screened for biological activity against various targets.

Investigation as a Precursor to Bioactive Molecules: A significant research goal would be to use this compound as a key intermediate in the total synthesis of natural products or in the development of novel drug candidates. For example, aminopyridine derivatives have been investigated as potential inhibitors of enzymes like BACE1, which is relevant to Alzheimer's disease research. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

1-(4-amino-6-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)5-3-10-7(8)2-6(5)9/h2-3H,1H3,(H2,9,10) |

InChI Key |

KFEBXWYWHBDKMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1N)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1 4 Amino 6 Chloropyridin 3 Yl Ethanone

Advanced Spectroscopic Characterization Techniques

The comprehensive structural analysis of "1-(4-Amino-6-chloropyridin-3-YL)ethanone" necessitates the application of a suite of advanced spectroscopic and crystallographic techniques. These methods provide detailed insights into the molecular framework, functional groups, electronic properties, and three-dimensional arrangement of the compound. However, a thorough review of available scientific literature and spectral databases indicates a lack of specific, published experimental data for this particular molecule.

Therefore, this article will outline the principles of each analytical technique and describe the expected spectroscopic and structural features of this compound, based on the known behavior of structurally similar compounds, such as substituted aminopyridines, chloropyridines, and acetylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would likely appear as doublets or singlets in the downfield region (typically δ 6.0-8.5 ppm). The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the highly downfield region (δ 190-210 ppm). The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the chloro, amino, and acetyl substituents. The methyl carbon of the acetyl group would appear at a much higher field (δ 20-30 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the pyridine ring. HSQC would establish the direct one-bond correlations between protons and the carbons to which they are attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and are subject to experimental verification.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H | 6.5 - 8.0 | 110 - 160 |

| Amino (-NH₂) | Broad singlet, variable | - |

| Acetyl (-CH₃) | ~2.5 | ~25 |

| Carbonyl (C=O) | - | ~198 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Laser-Raman Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the ketone. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations of the pyridine ring would fall in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the lower frequency region, typically around 600-800 cm⁻¹.

Laser-Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be observable. Raman is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on analogous structures and are subject to experimental verification.)

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | Weak |

| C=O Stretch (Ketone) | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong, multiple bands |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-Cl Stretch | 600 - 800 | Moderate |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted pyridine ring, is expected to exhibit absorption maxima corresponding to π→π* and n→π* transitions. The presence of the amino and acetyl groups, which are auxochromes and chromophores respectively, would influence the position and intensity of these absorption bands. Typically, substituted pyridines show strong absorptions in the 200-300 nm range. The exact wavelength of maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses. For example, the loss of a methyl group (CH₃) from the acetyl moiety would result in a significant [M-15]⁺ peak. Cleavage of the acetyl group as a whole would lead to an [M-43]⁺ peak. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.

Fluorescence Spectroscopy for Photophysical Property Assessment

Some aminopyridine derivatives are known to exhibit fluorescence. nih.govresearchgate.netsciforum.net Fluorescence spectroscopy would be used to determine if this compound is fluorescent and to characterize its photophysical properties. This would involve measuring its excitation and emission spectra to determine the wavelengths of maximum excitation and emission. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, could also be determined. The fluorescence properties of aminopyridines can be influenced by factors such as the substitution pattern on the pyridine ring and the solvent environment. nih.govepa.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for understanding the solid-state properties of the compound. The crystal structure of pyridine is orthorhombic, and the packing in substituted pyridines can vary from herringbone to parallel arrangements depending on the substituents. acs.orgwikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This process is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the calculated theoretical values derived from the proposed molecular formula, the purity and compositional integrity of the sample can be rigorously assessed.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. However, the theoretical values provide a critical benchmark for any future experimental verification. In a typical research setting, the synthesis of this compound would be followed by elemental analysis where the experimentally obtained percentages of C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to confirm the structure and purity.

Below is a detailed breakdown of the theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 49.28 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.14 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.78 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.42 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.38 |

| Total | 170.60 | 100.00 |

This table provides the foundational data required for the compositional verification of this compound. Any future synthesis and characterization of this compound would rely on these theoretical percentages to validate the experimental outcomes.

Reactivity and Mechanistic Investigations of 1 4 Amino 6 Chloropyridin 3 Yl Ethanone

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyridine Moiety

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, a reactivity pattern that is further modulated by the substituents present. In the case of 1-(4-Amino-6-chloropyridin-3-YL)ethanone, the chlorine atom at the 6-position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the functionalization of the pyridine scaffold.

Influence of Electronic and Steric Factors on Reaction Kinetics and Regioselectivity

The rate and outcome of SNAr reactions on the this compound ring are governed by a combination of electronic and steric effects imparted by the amino and ethanone (B97240) substituents. The amino group at the 4-position is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the ethanone (acetyl) group at the 3-position is an electron-withdrawing group, which activates the ring for such reactions.

The interplay between these opposing electronic effects is crucial. The acetyl group's electron-withdrawing nature is expected to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. The position of the substituents is also critical. While the amino group is para to the chlorine, its activating effect is transmitted throughout the ring. The acetyl group is meta to the chlorine, and its influence is primarily felt at the ortho and para positions relative to itself.

Steric hindrance can also play a role. The presence of the acetyl group adjacent to the potential site of nucleophilic attack (the carbon bearing the chlorine) might sterically hinder the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to less substituted chloropyridines.

Role of the Pyridine Nitrogen in Activating the Aromatic Ring Towards Nucleophilic Attack

The nitrogen atom within the pyridine ring is inherently electron-withdrawing due to its electronegativity. This property reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. This is a key feature that distinguishes the reactivity of pyridines from that of their carbocyclic analogue, benzene.

During an SNAr reaction, the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions to the nitrogen. In this compound, the chlorine is at the 6-position (ortho to the nitrogen), which allows for effective delocalization of the negative charge onto the nitrogen atom in the intermediate, thus lowering the activation energy of the reaction.

Detailed Mechanistic Pathways of Amine Introduction and Halide Displacement

The introduction of an amine nucleophile at the 6-position of this compound, displacing the chloride, proceeds through a well-established two-step addition-elimination mechanism.

Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bonded to the chlorine. This leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

Leaving Group Departure: In the second step, the aromaticity is restored by the elimination of the chloride ion. The electrons from the lone pair on the newly introduced nitrogen can assist in pushing out the leaving group.

| Step | Description |

|---|---|

| 1. Addition | An amine nucleophile attacks the C-6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer intermediate. |

| 2. Elimination | The chloride ion is expelled from the intermediate, restoring the aromaticity of the pyridine ring and yielding the aminated product. |

Reactions with Sulfur, Oxygen, and Carbon Nucleophiles

Similar to the reactions with amines, this compound is expected to undergo SNAr reactions with a variety of other nucleophiles.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles and are expected to readily displace the chlorine atom to form the corresponding thioethers.

Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, leading to the formation of ethers and hydroxylated pyridines, respectively. These reactions may require more forcing conditions compared to those with sulfur or amine nucleophiles due to the harder nature and generally lower nucleophilicity of oxygen nucleophiles.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also participate in SNAr reactions, although these are generally less common for pyridines unless the ring is highly activated.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult to achieve. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a great extent.

For this compound, the presence of the electron-donating amino group could potentially facilitate electrophilic attack. However, the combined deactivating effects of the pyridine nitrogen and the acetyl group would likely still make EAS challenging. If substitution were to occur, it would be directed by the existing substituents. The powerful activating and ortho-, para-directing amino group would likely direct an incoming electrophile to the 5-position.

A common strategy to facilitate electrophilic substitution on pyridines is to first form the pyridine N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom can be subsequently removed.

Reactions Involving the Amino and Ethanone Functional Groups

Beyond the reactivity of the pyridine core, the amino and ethanone functional groups of this compound can undergo a variety of characteristic reactions.

Reactions of the Amino Group: The primary amino group is nucleophilic and can react with various electrophiles. For instance, it can be acylated by reaction with acid chlorides or anhydrides to form the corresponding amides. It can also undergo alkylation, diazotization, and condensation reactions with aldehydes and ketones to form Schiff bases.

Reactions of the Ethanone Group: The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. It can undergo reactions such as reduction to an alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols. The α-protons of the methyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in various aldol-type and other condensation reactions.

Condensation Reactions and Formation of Heterocyclic Rings

The presence of both an amino group and a ketone moiety in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems through condensation reactions. These reactions are fundamental in medicinal chemistry for the generation of novel scaffolds.

One of the primary reactions of the ketone group involves condensation with reagents containing active methylene groups. For instance, a Knoevenagel condensation can be anticipated with compounds like malononitrile (B47326) or ethyl cyanoacetate. This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine, would proceed through the formation of a vinylidene intermediate, which could then undergo intramolecular cyclization involving the adjacent amino group to form a pyridopyrimidine ring system.

Another significant class of condensation reactions involves the reaction of the ketone with hydrazine (B178648) derivatives to form pyrazoles. The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyrazole (B372694) ring. The regioselectivity of this reaction would be of interest for mechanistic studies.

Furthermore, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would likely lead to the formation of an enaminone by reaction with the ketone's alpha-methyl group. This enaminone is a versatile intermediate that can be used to construct a variety of heterocyclic rings. For example, subsequent reaction with guanidine (B92328) or thiourea (B124793) could lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings, respectively.

Illustrative Data for Heterocycle Formation

| Reagent | Product Type | Illustrative Yield (%) | Conditions |

| Malononitrile | Pyridopyrimidine | 85 | Piperidine, Ethanol (B145695), Reflux |

| Hydrazine Hydrate | Pyrazole | 92 | Acetic Acid, Ethanol, Reflux |

| DMF-DMA then Guanidine | Pyrimidine | 78 | 1. DMF-DMA, 120°C; 2. Guanidine, NaOEt, EtOH, Reflux |

Transformations and Derivatizations of the Ketone Moiety

The ketone functional group in this compound is a key site for a variety of chemical transformations and derivatizations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Standard derivatizations of the ketone include its conversion to an oxime upon reaction with hydroxylamine (B1172632) hydrochloride. nih.gov This transformation is typically straightforward and proceeds in high yield. The resulting oxime can serve as a precursor for further reactions, such as the Beckmann rearrangement.

The ketone can also undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride. This reaction is generally selective for the ketone in the presence of the chloro- and amino-substituted pyridine ring. The resulting alcohol can be a useful intermediate for further functionalization.

Furthermore, the ketone can participate in carbon-carbon bond-forming reactions. For example, a Wittig reaction with a phosphorus ylide would convert the carbonyl group into a carbon-carbon double bond, providing access to a range of alkene derivatives. organic-chemistry.orgmasterorganicchemistry.comnih.govyoutube.com The Claisen-Schmidt condensation with aromatic aldehydes would lead to the formation of chalcone-like structures, which are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds. asianpubs.orgresearchgate.net

Illustrative Data for Ketone Transformations

| Reaction Type | Reagent(s) | Product Functional Group | Illustrative Yield (%) |

| Oximation | NH₂OH·HCl | Oxime | 95 |

| Reduction | NaBH₄ | Secondary Alcohol | 98 |

| Wittig Olefination | Ph₃P=CH₂ | Alkene | 80 |

| Claisen-Schmidt | Benzaldehyde, NaOH | Chalcone | 88 |

Reactions and Modifications of the Primary Amine Group

The primary amino group at the 4-position of the pyridine ring is a nucleophilic center that can readily undergo a variety of reactions, allowing for the introduction of diverse substituents and the modulation of the compound's electronic properties.

Acylation of the amino group can be achieved using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides would yield sulfonamides. These reactions are typically high-yielding and provide a means to protect the amino group or to introduce functionalities that can engage in further chemical transformations.

The amino group can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, and halo groups.

N-alkylation of the primary amine can also be envisioned, although direct alkylation may lead to over-alkylation. Reductive amination with aldehydes or ketones would provide a more controlled method for the synthesis of secondary and tertiary amines.

Illustrative Data for Primary Amine Modifications

| Reaction Type | Reagent(s) | Product Functional Group | Illustrative Yield (%) |

| Acylation | Acetyl Chloride, Pyridine | Amide | 96 |

| Sulfonylation | p-Toluenesulfonyl Chloride, Pyridine | Sulfonamide | 93 |

| Diazotization/Hydrolysis | 1. NaNO₂, HCl; 2. H₂O, Δ | Phenol | 75 |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine | 85 |

Catalytic Transformations of this compound

The chloro-substituent on the pyridine ring provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction would enable the substitution of the chlorine atom with a variety of aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acids or esters. researchgate.netlookchem.comnih.gov This reaction is highly versatile and tolerant of many functional groups.

Similarly, the Heck reaction would allow for the coupling of the chloropyridine with alkenes to form substituted olefins. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The Sonogashira coupling, on the other hand, would introduce alkyne moieties by reacting with terminal alkynes in the presence of a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netchemrxiv.orgorgsyn.org

The Buchwald-Hartwig amination offers a route to replace the chlorine atom with a variety of primary or secondary amines, providing access to a wide range of substituted aminopyridines. wikipedia.orgbeilstein-journals.orgresearchgate.netresearchgate.net

These catalytic transformations significantly expand the synthetic utility of this compound, allowing for the creation of complex molecules with potential applications in various fields of chemical research.

Illustrative Data for Catalytic Transformations

| Coupling Reaction | Coupling Partner | Catalyst System | Illustrative Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 89 |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 75 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 82 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 80 |

Computational Chemistry and Theoretical Studies of 1 4 Amino 6 Chloropyridin 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to map out the molecule's electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov This process involves finding the lowest energy conformation on the potential energy surface.

By applying DFT, researchers can calculate key energetic properties of 1-(4-Amino-6-chloropyridin-3-yl)ethanone. The calculations would begin by defining an initial molecular structure and then systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing reliable results for organic molecules. The resulting data includes the total energy of the molecule, which is essential for comparing its stability against other isomers or related compounds.

| Total Energy | The calculated total electronic energy of the optimized structure. | A key value for assessing the molecule's thermodynamic stability. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. malayajournal.org For halogenated heterocyclic compounds, the location of the LUMO lobes can indicate the most likely sites for nucleophilic attack. wuxibiology.com

Table of Key FMO Parameters and Their Significance:

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). A higher energy value indicates stronger electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). A lower energy value suggests a stronger electron-accepting nature. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Analysis of the HOMO and LUMO electron density distribution would reveal the most probable regions for electrophilic and nucleophilic attacks, respectively. For this molecule, the amino group is expected to contribute significantly to the HOMO, while the pyridine (B92270) ring and acetyl group would influence the LUMO.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.netnih.gov It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. proteopedia.org The MEP surface is colored according to its electrostatic potential value:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the acetyl group and the nitrogen of the amino group, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected on the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, which arise from interactions between filled (donor) and empty (acceptor) orbitals.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as a nucleophilic substitution or a reaction at the acetyl group, DFT calculations can be employed to locate the transition state structure. researchgate.net By calculating the energy of the TS, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy implies a faster reaction rate. This predictive capability is crucial for understanding reaction feasibility and for designing new synthetic routes. chemrxiv.orgarxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvated environment. tandfonline.comiaea.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore Conformational Space: The molecule can rotate around its single bonds. MD simulations can reveal the most populated conformations of the acetyl and amino groups in solution, providing a dynamic average structure.

Analyze Solvation: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the compound interacts with its environment. This includes the formation and lifetime of hydrogen bonds between the molecule's amino or acetyl groups and surrounding water molecules.

Study Molecular Interactions: If studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can show how the ligand binds and how the complex behaves over time, revealing the stability of the interaction and key intermolecular forces. tandfonline.comnih.gov

Computational Prediction and Validation of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For novel or complex compounds like this compound, theoretical calculations are invaluable for understanding its structural and electronic characteristics. While specific computational studies on this compound are not available in the published literature, this section will detail the methodologies and expected outcomes by examining a comprehensive study performed on a structurally related compound, 2,6-diaminopyridine (2,6-DAP). The use of Density Functional Theory (DFT) on this analogue provides a framework for how the spectroscopic properties of the title compound would be theoretically investigated and validated against experimental findings.

The analysis of 2,6-DAP utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set, a common and reliable method for predicting molecular properties. tandfonline.com This approach is used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which are then compared with experimental data to validate the theoretical model. tandfonline.com

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis begins with the optimization of the molecule's ground-state geometry. From this optimized structure, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

For the analogue 2,6-DAP, a detailed comparison between the calculated (scaled) and experimental FT-IR frequencies was performed. tandfonline.com Key vibrational modes for aminopyridines include N-H stretching of the amino group, C-H stretching of the pyridine ring, and various ring stretching and bending vibrations. The strong correlation between the theoretical and experimental values confirms the accuracy of the computational model. tandfonline.com A similar analysis for this compound would involve identifying characteristic vibrations such as the C=O stretch of the ethanone (B97240) group, C-Cl stretching, and the N-H vibrations of the amino group, and comparing them to experimentally recorded spectra.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogue Compound 2,6-Diaminopyridine (Note: This data is for a structurally similar compound and is presented for illustrative purposes.)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) tandfonline.com | Calculated (Scaled) FT-IR (cm⁻¹) tandfonline.com |

| N-H Asymmetric Stretch | 3452 | 3450 |

| N-H Symmetric Stretch | 3334 | 3331 |

| C-H Stretch | 3050 | 3055 |

| N-H Scissoring | 1645 | 1643 |

| C=C/C=N Ring Stretch | 1575 | 1579 |

| C-N Stretch | 1286 | 1288 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts (δ). nih.gov Theoretical ¹H and ¹³C NMR spectra are calculated for the optimized molecular structure and are typically referenced against a standard compound like Tetramethylsilane (TMS).

In the study of 2,6-DAP, the calculated ¹H and ¹³C chemical shifts showed excellent linear correlation with the experimental data. tandfonline.com For this compound, this method would predict the chemical shifts for the aromatic protons on the pyridine ring, the protons of the amino group, and the methyl protons of the ethanone substituent. Similarly, the chemical shifts for each carbon atom in the molecule would be calculated, providing a complete, atom-specific assignment of the NMR spectra.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for the Analogue Compound 2,6-Diaminopyridine (Note: This data is for a structurally similar compound and is presented for illustrative purposes.)

| Proton Assignment | Experimental δ (ppm) tandfonline.com | Calculated δ (ppm) tandfonline.com |

| H (Amino) | 4.85 | 4.82 |

| H (Ring C3, C5) | 5.92 | 5.90 |

| H (Ring C4) | 7.25 | 7.28 |

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Analogue Compound 2,6-Diaminopyridine (Note: This data is for a structurally similar compound and is presented for illustrative purposes.)

| Carbon Assignment | Experimental δ (ppm) tandfonline.com | Calculated δ (ppm) tandfonline.com |

| C (Ring C3, C5) | 98.4 | 98.1 |

| C (Ring C4) | 139.2 | 139.5 |

| C (Ring C2, C6) | 159.1 | 158.8 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption properties of a molecule, such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. nih.gov These calculations help identify the nature of electronic transitions, often described in terms of transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the 2,6-DAP analogue, TD-DFT calculations were performed to simulate its UV-Vis spectrum in different solvents. The results were then compared to the experimental spectrum, showing good agreement in the λmax values. tandfonline.com A similar computational study on this compound would provide insight into its electronic structure and how substituents like the chloro and acetyl groups influence its absorption characteristics. The predicted transitions would likely be of a π → π* nature, typical for aromatic systems.

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (nm) for the Analogue Compound 2,6-Diaminopyridine in Methanol (Note: This data is for a structurally similar compound and is presented for illustrative purposes.)

| Transition | Experimental λmax (nm) tandfonline.com | Calculated λmax (nm) tandfonline.com | Oscillator Strength (f) tandfonline.com |

| S0 → S1 | 309 | 305 | 0.124 |

In Vitro Biological Activity and Mechanistic Insights of 1 4 Amino 6 Chloropyridin 3 Yl Ethanone Derivatives

Overview of In Vitro Bioactivity Screening Methodologies

The preliminary assessment of the biological activity of newly synthesized compounds, such as derivatives of 1-(4-Amino-6-chloropyridin-3-YL)ethanone, relies on a variety of in vitro screening methodologies. These assays are crucial for identifying promising lead compounds and elucidating their mechanisms of action at a molecular and cellular level.

Commonly employed techniques include:

Cell-based assays: These assays utilize living cells to evaluate the effect of a compound on a specific biological process, such as cell viability, proliferation, or signaling pathways.

Biochemical assays: These methods assess the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor.

High-throughput screening (HTS): This automated approach allows for the rapid screening of large libraries of compounds against a specific target, enabling the efficient identification of initial "hits."

These methodologies provide valuable preliminary data on the efficacy and selectivity of compounds, guiding further optimization and development.

Mechanisms of Action Elucidation in In Vitro Systems

Understanding the precise mechanism by which a compound exerts its biological effect is paramount in drug discovery. For derivatives of this compound, several in vitro approaches are utilized to unravel their mechanisms of action.

Enzyme Inhibition Studies (in vitro)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Various in vitro assays are employed to determine the inhibitory potential of this compound derivatives against specific enzymes. For instance, studies on aminopyrimidine derivatives have demonstrated their potential as inhibitors of enzymes like β-glucuronidase, with some compounds exhibiting significantly higher potency than standard inhibitors. mdpi.comsemanticscholar.org Similarly, aminopyridine derivatives have been investigated as potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease, and mutant isocitrate dehydrogenase 2 (IDH2), a target in cancer therapy. nih.govnih.gov

The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Illustrative In Vitro Enzyme Inhibitory Activity of Aminopyrimidine and Aminopyridine Derivatives

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Compound 24 showed potent inhibition. mdpi.comsemanticscholar.org | 2.8 ± 0.10 µM mdpi.comsemanticscholar.org |

| Aminopyridine Derivatives | BACE1 | Weak inhibitory activity observed. nih.gov | Not specified |

| 2,4,6-Trisubstituted Pyridine (B92270) Derivatives | Mutant IDH2 | Compound 14n exhibited excellent inhibition. nih.gov | 54.6 nM nih.gov |

Receptor Binding and Activation Studies (in vitro)

To determine if a compound interacts with a specific cellular receptor, in vitro receptor binding assays are performed. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as the inhibitory constant (Ki).

For example, studies on dihydropyrrole[2,3-d]pyridine derivatives have identified them as potent corticotropin-releasing factor-1 (CRF-1) receptor antagonists. nih.gov While specific receptor binding data for this compound derivatives is not extensively available, the general principles of these assays would be applicable to investigate their potential interactions with various receptor targets.

Antimicrobial Activity and Proposed Mechanisms (in vitro)

The antimicrobial potential of this compound derivatives is a significant area of investigation. In vitro antimicrobial activity is commonly assessed using methods such as the broth microdilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies on related pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity. For example, certain 2-aminopyridine derivatives have shown high activity against Gram-positive bacteria, with MIC values as low as 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis. mdpi.com The proposed mechanisms for the antimicrobial action of such compounds often involve the disruption of the bacterial cell wall or the inhibition of essential enzymes. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 2-Aminopyridine derivative 2c | S. aureus | 0.039 ± 0.000 mdpi.com |

| 2-Aminopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 mdpi.com |

| 1,4-Dihydropyridine derivative 33 | M. smegmatis | 9 nih.gov |

| 1,4-Dihydropyridine derivative 33 | S. aureus | 25 nih.gov |

| 1,4-Dihydropyridine derivative 33 | E. coli | 100 nih.gov |

Antioxidant Activity Investigations (in vitro)

The ability of a compound to neutralize harmful free radicals is assessed through in vitro antioxidant activity assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The antioxidant capacity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

Research on amino-pyridine functionalized chitosan derivatives has shown that the presence of the amino and pyridine groups contributes significantly to their antioxidant activity. mdpi.com These derivatives have demonstrated potent scavenging ability against hydroxyl and DPPH radicals. mdpi.com Similarly, various pyrimidine (B1678525) derivatives have been reported to possess moderate to good antioxidant activity in assays measuring the scavenging of hydrogen peroxide and nitric oxide radicals. ijpsonline.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in bioactivity, researchers can identify key structural features required for optimal potency and selectivity.

For instance, in the context of antimicrobial activity, SAR studies on pyridine derivatives have highlighted the importance of specific substituents. The introduction of a cyclohexylamine group in a series of 2-aminopyridine compounds was found to be crucial for their antibacterial activity. mdpi.com In other studies on 1,4-dihydropyridine derivatives, an increase in the bulk of the substituent at the C2 position was correlated with improved antibacterial activity. nih.gov

Regarding enzyme inhibition, SAR studies of aminopyrimidine derivatives as β-glucuronidase inhibitors have indicated that the presence of specific donor or acceptor functionalities is important for potent inhibitory activity. mdpi.comsemanticscholar.org For pyridine derivatives targeting mutant IDH2, the nature and position of substituents on the pyridine ring have been shown to be critical for achieving high inhibitory potency. nih.gov

These SAR insights are invaluable for the rational design of more effective and targeted derivatives of this compound for various therapeutic applications.

Molecular Docking Studies with Relevant Biological Targets

While the broader class of aminopyridine and other nitrogen-containing heterocyclic derivatives has been the subject of numerous in silico studies to predict binding affinities and interaction modes with various enzymes and receptors, research focusing specifically on derivatives of this compound is limited. Computational studies, including molecular docking, are crucial for understanding the structure-activity relationships of novel compounds and for the rational design of more potent and selective analogs. Such studies typically involve the in silico placement of a ligand into the active site of a target protein to predict its binding conformation and affinity. This information is invaluable for guiding the synthesis of new derivatives with improved biological activity.

The scientific community continues to explore the therapeutic potential of novel heterocyclic compounds. Future research may include the synthesis and computational evaluation of this compound derivatives, which would provide valuable insights into their mechanism of action and potential as therapeutic agents.

Applications in Advanced Materials and Chemical Technologies

Role in Pharmaceutical Research and Drug Development (as a synthetic intermediate or scaffold)

The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and approved pharmaceutical agents. The specific arrangement of amino, chloro, and acetyl groups on the pyridine ring of 1-(4-Amino-6-chloropyridin-3-YL)ethanone provides multiple reactive sites for chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. While extensive research specifically detailing the applications of this exact isomer is limited in publicly available literature, its role can be inferred from the broader class of aminopyridine and chloropyridine derivatives, which are well-established as important pharmacophores.

As a synthetic intermediate, this compound serves as a foundational molecule for the construction of more complex drug candidates. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the acetyl group can undergo various condensation reactions. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the biological activity of the resulting molecules. This versatility enables medicinal chemists to systematically explore the structure-activity relationships of new compound series.

The broader class of aminopyridine derivatives has been investigated for a wide range of therapeutic applications, including but not limited to:

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases.

Central Nervous System (CNS) Agents: Aminopyridines have shown activity as potassium channel blockers and are explored for neurological conditions.

Anti-inflammatory Agents: The aminopyridine scaffold is present in molecules designed to modulate inflammatory pathways.

The reactivity of this compound allows for its incorporation into multi-step synthetic sequences to produce complex bioactive molecules. Its functional handles can be selectively manipulated to build intricate molecular architectures. For instance, the acetyl group can be a precursor for the formation of pyrazole (B372694) or other heterocyclic rings, which are themselves important pharmacophores. The amino group can direct ortho-lithiation or other regioselective reactions to further functionalize the pyridine ring. The strategic use of this intermediate can lead to efficient and convergent synthetic routes for novel drug candidates.

Potential in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is a valuable building block in the discovery and development of new agrochemicals. The pyridine ring is a core component of many successful herbicides, fungicides, and insecticides.

The structural motifs present in this compound are found in various herbicidal and fungicidal compounds. For example, aminopyralid (B1667105) and picloram (B1677784) are well-known herbicides that contain a 4-aminopyridine (B3432731) core. The specific substitution pattern of this ethanone (B97240) derivative offers a unique starting point for the synthesis of new analogues with potentially improved efficacy, selectivity, or environmental profiles. The development of novel fungicides is another area where this compound could be utilized, as many fungicidal molecules incorporate substituted pyridine rings.

| Potential Agrochemical Class | Role of this compound | Key Structural Feature |

| Herbicides | Precursor for synthesis of new active ingredients | 4-Aminopyridine core |

| Fungicides | Building block for novel fungicidal compounds | Substituted pyridine ring |

The synthesis of advanced pesticides often requires versatile intermediates that can be readily modified to optimize activity against specific pests while minimizing impact on non-target organisms. This compound can be used to create libraries of new compounds for high-throughput screening in the search for new insecticidal or other pesticidal activities. The combination of the amino, chloro, and acetyl groups allows for the exploration of a wide chemical space to identify novel pesticide candidates.

Materials Science Applications

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science. The electron-rich nature of the pyridine ring and the potential for functionalization make compounds like this compound interesting candidates for the development of advanced materials.

The potential applications in materials science include:

Polymer Chemistry: The amino group can be used to incorporate this molecule into polymer chains, either as a monomer or as a functional additive. The resulting polymers could exhibit unique properties such as thermal stability, conductivity, or specific binding capabilities.

Organic Electronics: Pyridine-containing materials are explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound could be harnessed in the design of new materials for such applications.

Functional Coatings: The reactivity of the molecule allows it to be grafted onto surfaces to create functional coatings with specific properties, such as corrosion resistance or altered surface energy.

While specific research on the use of this compound in these areas is not widely reported, the known chemistry of aminopyridine derivatives suggests a range of possibilities for its application in the creation of novel materials with tailored properties.

Organic Semiconductors and Conductive Polymers

There is no available information on the use of this compound as a component in organic semiconductors or conductive polymers. The electronic properties and charge-transport capabilities of this specific compound have not been characterized in the context of these applications. Although pyridine derivatives, in general, are explored for their electron-transporting properties in organic electronics, no studies have been found that specifically investigate this particular molecule. rsc.orggoogle.comrsc.org

Biodegradable Polymers and Eco-friendly Composites

Research into the incorporation of this compound into biodegradable polymers or eco-friendly composites has not been documented. The potential for this compound to act as a monomer or a functional additive in the development of sustainable polymeric materials remains unexplored. While amino and chloro functional groups can be utilized in polymerization reactions, no specific examples involving this compound have been reported. nih.govmdpi.com

Components in Metal-Organic Frameworks (MOFs)

There are no published studies on the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). The coordination chemistry of this molecule with metal ions and its potential to form porous, crystalline structures has not been investigated. The presence of both a pyridine nitrogen and an amino group could theoretically allow for coordination to metal centers, a fundamental aspect of MOF construction, but no such structures have been synthesized or characterized. researchgate.netfrontiersin.orgnih.gov

Nanotechnology Applications (e.g., in organic electronics)

There is no information available regarding the application of this compound in the field of nanotechnology. Its potential use in the development of nanoscale materials for applications such as organic electronics has not been reported.

Future Research Directions and Emerging Paradigms for 1 4 Amino 6 Chloropyridin 3 Yl Ethanone

Advancements in Sustainable Synthesis and Green Chemistry Principles for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives, including 1-(4-Amino-6-chloropyridin-3-YL)ethanone, is increasingly being guided by the principles of green chemistry to minimize environmental impact. citedrive.comnih.gov Future research will likely focus on developing more sustainable synthetic routes that are both efficient and eco-friendly.

Key areas of advancement include:

Multicomponent One-Pot Reactions: These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and lower costs. nih.govacs.org Developing one-pot syntheses for this compound and its analogs would streamline their production. researchgate.net

Green Catalysts and Environmentally Friendly Solvents: The use of green catalysts and benign solvents is a cornerstone of sustainable chemistry. nih.govresearchgate.net Research is expected to focus on identifying and optimizing recyclable catalysts and replacing hazardous solvents with greener alternatives like water or ethanol (B145695) in the synthesis of pyridine derivatives. acs.org

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.gov Applying these modern techniques to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes. acs.org

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, lower production costs. nih.gov |

| Green Catalysts | Minimized use of hazardous materials, potential for catalyst recycling. researchgate.net |

| Environmentally Friendly Solvents | Reduced environmental pollution and improved worker safety. nih.gov |

| Microwave/Ultrasonic Assistance | Faster reaction times, higher yields, and lower energy consumption. acs.org |

Integration of Artificial Intelligence and Data-Driven Approaches in Chemical Synthesis

Future applications in this area include:

Predictive Reaction Modeling: AI algorithms can be trained on vast chemical databases to predict the outcomes of reactions, including yields and selectivity, with high accuracy. mdpi.com This can help chemists to efficiently screen potential synthetic pathways for this compound.

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic routes for complex molecules by working backward from the target compound. acs.org This can uncover novel and more efficient ways to synthesize this compound and its derivatives.

Optimization of Reaction Conditions: Machine learning models can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproducts. researchgate.net

Development of Novel Catalytic Systems for Targeted Transformations

The development of new and highly selective catalytic systems is crucial for the precise functionalization of pyridine rings. researchgate.net For this compound, this would enable the targeted modification of its structure to create a diverse range of new compounds with potentially enhanced properties.

Emerging trends in catalysis for pyridine derivatives include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative to traditional transition metal catalysis. dntb.gov.ua

Photocatalysis: Visible-light-mediated catalysis provides a mild and environmentally friendly way to drive chemical reactions, offering new possibilities for the functionalization of pyridines. acs.orgacs.org

Transition Metal Catalysis: Continuous innovation in transition metal catalysis is leading to the development of catalysts with unprecedented activity and selectivity for C-H functionalization and cross-coupling reactions on the pyridine core. researchgate.net

Exploration of New Chemical Space through Skeletal Rearrangements and Unprecedented Reactions

Moving beyond simple functional group modifications, researchers are now exploring skeletal rearrangements of the pyridine ring itself to access novel chemical scaffolds. nih.gov This "skeletal editing" opens up new avenues for creating structurally diverse molecules that are not accessible through traditional synthetic methods. nih.govcolab.ws

Future research in this area could involve:

Nitrogen Atom Transposition: A recently developed strategy allows for the transformation of pyridines into anilines through a Lewis acid-catalyzed nitrogen atom transposition, providing access to a different class of compounds. nih.govresearchgate.net

Atom-Pair Swapping: Researchers have demonstrated the ability to swap a C-N pair in the pyridine ring for a C-C pair, effectively converting pyridines into benzenes and naphthalenes. nih.gov

Ring-Opening and Closing Reactions: The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism can be used to convert pyridine derivatives into all-carbon aromatic frameworks. researchgate.net

Refinement of Advanced Analytical and Spectroscopic Methodologies

As the complexity of synthesized pyridine derivatives increases, so does the need for sophisticated analytical techniques for their characterization. Future research will focus on refining existing methods and developing new ones to provide detailed structural and functional information.

Areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): To provide accurate mass measurements for the confirmation of elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D and 3D NMR techniques will be crucial for the unambiguous structural elucidation of complex pyridine derivatives.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in crystalline derivatives, providing invaluable structural insights. researchgate.net

UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of new pyridine compounds. researchgate.net

The structures of newly synthesized compounds are typically confirmed through a combination of these spectroscopic methods. nih.gov

Facilitating Interdisciplinary Research Collaborations and Technology Transfer

The diverse applications of pyridine derivatives in fields ranging from medicine to materials science necessitate a collaborative, interdisciplinary approach to research. nih.govnih.gov Fostering partnerships between academic researchers, industry, and technology transfer offices will be crucial for translating fundamental discoveries into real-world applications.

Key aspects of this collaborative future include:

Academia-Industry Partnerships: Collaborations between universities and pharmaceutical or materials science companies can accelerate the development and commercialization of new pyridine-based technologies.

Open Innovation Models: Sharing data and research findings through open innovation platforms can foster a more collaborative and efficient research environment.

Technology Transfer: Efficient technology transfer mechanisms are needed to move promising discoveries from the laboratory to the marketplace.

Addressing Global Challenges through Innovation in Pyridine Chemistry

Pyridine chemistry is well-positioned to contribute to solutions for some of the world's most pressing challenges. mdpi.comnih.gov The unique properties of the pyridine scaffold make it a valuable component in the design of new molecules to address these issues. nih.gov

Future research will likely target:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Amino-6-chloropyridin-3-YL)ethanone?

- Answer: A common approach involves coupling reactions using pre-functionalized pyridine precursors. For example, similar ethanone derivatives (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by acetylation . Key steps include solvent optimization (e.g., dry toluene or acetonitrile) and purification via column chromatography. Ensure intermediates like 4-amino-6-chloropyridine derivatives are rigorously characterized before acetylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the position of amino and chloro substituents. For example, in structurally similar compounds, the amino group generates downfield-shifted protons (~δ 6.5–7.5 ppm), while acetyl methyl groups appear as singlets (~δ 2.5 ppm) .

- UV-Vis Spectroscopy: Used to detect conjugated systems, with absorption peaks typically between 240–310 nm for aromatic ethanones .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. What safety protocols are essential when handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solvents .

- Exposure Management: In case of skin contact, rinse immediately with water for 15+ minutes. For ingestion, seek medical attention and provide SDS details .

- Waste Disposal: Collect organic waste in designated containers for incineration or licensed hazardous waste disposal .

Advanced Research Questions

Q. How can computational chemistry predict reactive sites in this compound?

- Answer:

- Absolute Hardness (η) and Electronegativity (χ): Calculate η and χ using ionization potential (I) and electron affinity (A) via and . These parameters predict electrophilic/nucleophilic regions. For example, the amino group (electron-donating) reduces η, enhancing reactivity at the acetyl carbon .

- DFT Calculations: Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic (amino group) and electrophilic (carbonyl carbon) sites .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Answer:

- Case Study: In 1-(2',3'-dihydroxyphenyl)ethanone, H NMR signals at δ 6.60 (H-4'/6') and δ 7.05 (H-5') confirmed a 1,2,3-substituted phenyl group, ruling out symmetric 2',6'-isomers due to non-overlapping peaks .

- Strategies:

- Compare experimental data with computational predictions (e.g., NMR chemical shift databases).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-examine synthetic steps for potential regioisomeric byproducts .

Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?

- Answer:

- Solvent Selection: Use dry toluene or THF to minimize side reactions. For moisture-sensitive steps, employ Schlenk techniques .

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc), PdCl) and ligands (e.g., PPh) to enhance coupling efficiency .

- Temperature Control: Gradual heating (e.g., 60–80°C) improves acetyl group incorporation while avoiding decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.